Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate
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Overview
Description
Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate typically involves the reaction of 2-(trifluoromethyl)phenol with ethyl chloroacetimidate under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetimidate, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Ethyl N-(2,4-dinitrophenoxy)acetimidate: Similar in structure but contains nitro groups instead of trifluoromethyl groups.
Ethyl N-(2-chlorophenoxy)acetimidate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness: Ethyl N-(2-(trifluoromethyl)phenoxy)acetimidate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
ethyl (1E)-N-[2-(trifluoromethyl)phenoxy]ethanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-3-16-8(2)15-17-10-7-5-4-6-9(10)11(12,13)14/h4-7H,3H2,1-2H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJWTGMDCUCCBH-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOC1=CC=CC=C1C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OC1=CC=CC=C1C(F)(F)F)/C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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